3,4,5,6-Tetrahydronaphthalen-1(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
113668-50-1 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3,4,5,6-tetrahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h2,6H,1,3-5,7H2 |
InChI Key |
MBCYNMIWLYOISR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CCC2)C(=O)C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3,4,5,6 Tetrahydronaphthalen 1 2h One and Its Analogues
Oxidative Synthesis Routes
Air Oxidation of Silyl (B83357) Enol Ether Precursors
The synthesis of 3,4,5,6-tetrahydronaphthalen-1(2H)-one and its analogues can be achieved through the air oxidation of silyl enol ether precursors. A notable example is the preparation of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione from a bis(trimethylsilyloxy)diene precursor. This method provides a short and high-yielding route starting from commercially available 1,5-dihydroxynaphthalene. The key step involves the exposure of the bis(trimethylsilyl)enol ether to air, which leads to the formation of the desired enedione. When this procedure is applied to the purified diene, a quantitative conversion can be observed. mdpi.comresearchgate.net
The reaction is presumed to proceed via the enol form of the diketone. While some examples of the reaction of silyl enol ethers with singlet oxygen have been reported to yield α,β-unsaturated enones, the reaction with aerial oxygen (triplet oxygen, ³O₂) is thought to involve a radical pathway. mdpi.com
Elucidation of Radical Mechanisms in Oxidative Processes
The mechanism of air oxidation of silyl enol ether precursors is believed to involve radical intermediates. It has been proposed that the reaction with triplet oxygen (³O₂) initiates a radical pathway. This process begins with the addition of triplet oxygen to the enol double bond. This is followed by the homolytic cleavage of the silicon-oxygen (Si–O) bond in the resulting intermediate, which is accompanied by the transfer of the trimethylsilyl (B98337) radical to yield a derivative that subsequently eliminates to form the final product. mdpi.com
The formation and reactivity of silyl enol ether cation radicals have been studied in solution. These cation radicals can be generated through electrochemical or chemical electron transfer. rsc.org The cleavage of the Si–O bond in these radical cations can be assisted by nucleophiles. rsc.org While silyl enol ethers are known to undergo one-electron oxidation to generate radical cations, these intermediates have a strong propensity to eliminate a silyl cation to produce the parent carbonyl compounds. nih.gov However, under specific catalytic conditions, it is possible to generate nucleophilic allylic radicals from silyl enol ethers through a one-electron oxidation-deprotonation sequence without the desilylation of the radical cation intermediate. nih.gov
Multicomponent Reaction (MCR) Strategies for Tetrahydronaphthalene Skeletons
Multicomponent reactions (MCRs) have emerged as an efficient and environmentally friendly strategy for the synthesis of complex organic molecules like tetrahydronaphthalene derivatives from simple starting materials in a single step. orgchemres.orgqeios.comqeios.comrsc.org This approach is particularly appealing as it allows for the rapid assembly of molecular diversity by simply varying the reacting components. rsc.org
Several MCRs have been developed for the synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes. These reactions typically involve the condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile (B47326), and a cyclic ketone such as cyclohexanone (B45756). orgchemres.orgqeios.comqeios.comtandfonline.com This one-pot synthesis provides a straightforward and green approach to these valuable scaffolds. orgchemres.org
Development of Catalyst Systems in MCRs (e.g., Ascorbic Acid, Triethylamine)
The efficiency and selectivity of multicomponent reactions for the synthesis of tetrahydronaphthalene skeletons are often dependent on the catalyst employed. A variety of catalysts have been investigated to promote these transformations under mild and environmentally benign conditions.
Ascorbic Acid (Vitamin C): Ascorbic acid has been utilized as a green and safe catalyst for the multicomponent synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes. orgchemres.orgorgchemres.org In the proposed mechanism, ascorbic acid is thought to activate the carbonyl group of cyclohexanone through electrostatic interaction. It also activates malononitrile, facilitating a nucleophilic attack on the activated cyclohexanone. Subsequently, the catalyst activates the aldehyde's carbonyl group for reaction with another molecule of malononitrile. orgchemres.org
Triethylamine (B128534) (Et₃N): Triethylamine has been demonstrated to be a highly efficient and homogeneous catalyst for the one-pot synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes. qeios.comqeios.com The reaction proceeds under mild conditions with a broad range of structurally diverse benzaldehydes, affording the corresponding products in good to excellent yields and very short reaction times. qeios.comqeios.com The catalytic activity of various bases has been screened, with triethylamine showing superior performance in terms of reaction time and product yield. qeios.comqeios.com
Investigation of Solvent-Free and Mild Reaction Conditions
A significant focus in the development of MCRs for tetrahydronaphthalene synthesis has been the use of solvent-free and mild reaction conditions, aligning with the principles of green chemistry. orgchemres.orgrsc.orgorgchemres.org
The use of mild reaction conditions, often at room temperature or with gentle heating, is another key aspect. qeios.comqeios.comtandfonline.com The combination of an efficient catalyst like triethylamine with mild conditions allows for the successful synthesis of a wide array of tetrahydronaphthalene derivatives. qeios.comqeios.com
Asymmetric Synthetic Approaches
The development of asymmetric methods for the synthesis of tetralone derivatives is of significant interest due to the prevalence of these chiral scaffolds in biologically active molecules and natural products. nih.govthieme-connect.com Controlling the stereochemistry during the formation of these bicyclic systems presents a considerable challenge for synthetic chemists. nih.gov
Various strategies have been explored to achieve the enantioselective synthesis of tetralones. One approach involves a rhodium-catalyzed C-C bond activation of cyclopentanones, which allows for the preparation of 1-tetralones bearing a remote quaternary stereocenter with high enantioselectivity. nih.gov Another strategy utilizes the asymmetric transfer hydrogenation of keto acids mediated by bifunctional ruthenium catalysts, which enables the synthesis of lactone-fused tetralins with multiple stereocenters. thieme-connect.com
Organocatalytic Asymmetric Synthesis of Related Bicyclic Ketones
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of bicyclic ketones, including analogues of the Wieland-Miescher and Hajos-Parrish ketones, which are crucial building blocks for natural product synthesis. mdpi.com Since the pioneering work in 1971 demonstrating the use of L-proline for the stereoselective synthesis of these compounds, numerous organocatalysts and methodologies have been developed. mdpi.com
Chiral secondary amines, such as proline and its derivatives, are particularly effective in catalyzing asymmetric reactions through enamine or iminium ion intermediates. sioc.ac.cnwikipedia.org These catalysts can organize cascade reactions that efficiently construct carbon-carbon bonds and control multiple stereocenters in a single operation. sioc.ac.cn For example, pyrrolidine-thiourea catalysts have been used in tandem reactions of cyclic ketones with (E)-2-nitroallylic acetates to afford bicyclic skeletons with up to five stereocenters and high enantioselectivity. sioc.ac.cnnih.gov
The mechanism of proline-catalyzed reactions, such as the aldol (B89426) reaction, is well-studied. The proline catalyst provides dual activation: the amine forms a nucleophilic enamine intermediate with the ketone, while the carboxylic acid group activates the electrophile through hydrogen bonding. wikipedia.orgclockss.orglibretexts.org This bifunctional activation within a defined transition state is key to achieving high stereoselectivity. libretexts.org
Design of Domino and One-Pot Reaction Sequences
Domino and one-pot reactions represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation without isolating intermediates. nih.gov This approach enhances synthetic efficiency by reducing reaction time, waste, and purification steps. nih.govnih.gov
One notable strategy for the synthesis of functionalized tetrahydronaphthalenes involves an iron(III)-catalyzed one-pot process. nih.gov This method utilizes aryl ketone precursors which, under Lewis acid catalysis with FeCl₃, are proposed to form intermediate 3,4-dihydro-2H-pyrans. These intermediates then undergo an in-situ Friedel-Crafts alkylation to afford the final tetrahydronaphthalene products in high yields. nih.gov This transformation is versatile, tolerating a wide range of electron-donating and electron-withdrawing substituents on the aryl ketone. nih.gov
Another powerful example is the organocatalytic domino reaction for the asymmetric synthesis of functionalized 1,2,3,4-tetrahydronaphthalen-1-ols. bohrium.com This sequence begins with a Michael addition of 2-(nitromethyl)benzaldehyde to a nitroalkene, catalyzed by a bifunctional squaramide organocatalyst. The resulting intermediate then undergoes an intramolecular Henry (nitro-aldol) reaction to form the six-membered ring, thus constructing the tetrahydronaphthalene skeleton with four contiguous stereocenters in a single cascade. bohrium.com This method provides access to highly substituted and stereochemically rich tetralone precursors.
Chiral Organocatalyst Design and Enantioselectivity
The design of effective chiral organocatalysts is central to the asymmetric synthesis of tetralone analogues. The primary principle involves creating a well-defined chiral environment or "pocket" around the substrate, which dictates the facial selectivity of the reaction. beilstein-journals.org Bifunctional catalysts, which possess both a Brønsted acid site (e.g., a phosphoric acid or squaramide N-H) to activate an electrophile and a Lewis base site (e.g., a tertiary amine) to activate a nucleophile, are particularly effective. bohrium.combeilstein-journals.org
Chiral phosphoric acids (CPAs), often based on scaffolds like BINOL, VAPOL, or SPINOL, are exemplary bifunctional catalysts. beilstein-journals.org The C₂-symmetry of these catalysts and the strategic placement of bulky substituents (e.g., at the 3,3'-positions of BINOL) create a sterically hindered chiral pocket. beilstein-journals.org Within this pocket, the acidic proton activates the electrophile (such as an α,β-unsaturated aldehyde or nitroalkene) via hydrogen bonding, while the phosphoryl oxygen can interact with the nucleophile, organizing the transition state to favor the formation of one enantiomer over the other. beilstein-journals.orgresearchgate.net
In the context of tetralone synthesis, a quinine-based squaramide catalyst has been successfully employed in the domino Michael/Henry reaction sequence. bohrium.com This catalyst utilizes hydrogen bonding to activate both the nitroalkene electrophile and the nitroalkane nucleophile, controlling the stereochemical outcome of both C-C bond-forming steps to yield polysubstituted tetrahydronaphthalen-1-ols with high diastereo- and enantioselectivity. bohrium.com
| Entry | R¹ | R² | Yield (%) | dr (after crystallization) | ee (%) |
| 1 | H | Ph | 84 | >95:5 | 99 |
| 2 | H | 4-Cl-C₆H₄ | 72 | >95:5 | 99 |
| 3 | H | 4-Me-C₆H₄ | 75 | >95:5 | 99 |
| 4 | H | 2-thienyl | 55 | >95:5 | 98 |
| 5 | Me | Ph | 61 | >95:5 | 97 |
Table 1: Enantioselective synthesis of tetrahydronaphthalen-1-ol analogues via a domino reaction catalyzed by a quinine-based squaramide organocatalyst. Data sourced from bohrium.com.
Enantioselective Derivatization Strategies
Enantioselective derivatization involves the modification of a prochiral or racemic tetralone to generate a chiral, non-racemic product. A key strategy is the asymmetric α-functionalization of the ketone, which introduces a stereocenter adjacent to the carbonyl group. While direct catalytic asymmetric functionalization of α-tetralone is challenging, principles from related systems can be applied.
For instance, palladium-catalyzed enantioselective α-C–H arylation has been developed for saturated aza-heterocycles, a process that demonstrates the potential for functionalizing the α-methylene position of cyclic ketones. nih.gov This methodology uses a chiral phosphoric acid as a ligand for the palladium catalyst. The chiral ligand controls the stereochemistry of the C-H activation and subsequent bond formation, leading to α-arylated products with high enantioselectivity. nih.gov Adapting such a strategy to α-tetralone could provide a direct route to chiral 2-substituted tetralones, which are valuable synthetic intermediates.
Another approach involves the organocatalytic Robinson annulation of α,β-unsaturated aldehydes onto β-tetralones, which proceeds with high enantioselectivity when catalyzed by diarylpyrrolinol silyl ethers. researchgate.net This demonstrates the utility of organocatalysis in derivatizing the tetralone core to build more complex, chiral fused-ring systems.
Biotransformation-Based Synthetic Pathways
Biotransformation offers an environmentally benign and highly selective alternative to traditional chemical synthesis. The use of whole microbial cells or isolated enzymes can achieve transformations with exceptional chemo-, regio-, and stereoselectivity under mild conditions.
The asymmetric reduction of α-tetralone to the corresponding chiral alcohol, (S)-(+)-1,2,3,4-tetrahydro-1-naphthol, has been effectively demonstrated using fungal strains. nih.gov This alcohol is a key intermediate in the synthesis of antidepressant medications. nih.gov In a screening of various fungal strains, Absidia cylindrospora was identified as a particularly effective biocatalyst. The biotransformation of α-tetralone using this strain yielded (S)-(+)-1,2,3,4-tetrahydro-1-naphthol with high enantiomeric purity. nih.gov
Interestingly, the enantiomeric excess (ee) of the product was found to be dependent on the reaction time. A shorter, 3-day transformation resulted in the highest optical purity, while longer reaction times led to a decrease in ee, suggesting that a competing oxidation process or stereoinversion may occur. nih.gov This dynamic kinetic resolution process highlights the complexity and tunability of microbial transformations.
| Biocatalyst (Fungal Strain) | Substrate | Product | Time (days) | Conversion (%) | ee (%) | Configuration |
| Absidia cylindrospora | α-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 3 | 19 | 92 | S |
| Absidia cylindrospora | α-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 9 | 12 | 84 | S |
| Chaetomium sp. KCh 6651 | β-Tetralone | 1,2,3,4-Tetrahydro-2-naphthol | 1 | 99 | 0 | Racemic |
| Chaetomium sp. KCh 6651 | β-Tetralone | 1,2,3,4-Tetrahydro-2-naphthol | 9 | 45 | >99 | S |
Table 2: Selected results from the biotransformation of α- and β-tetralone using fungal strains, demonstrating time-dependent enantioselectivity. Data sourced from nih.gov.
Applications in Total Synthesis of Natural Products Incorporating Tetrahydronaphthalene Subunits
The α-tetralone subunit is a foundational component in a wide array of biologically active natural products. researchgate.netsemanticscholar.org Consequently, the total synthesis of these molecules often features the construction or utilization of a tetralone intermediate as a key strategic element. semanticscholar.orgresearchgate.net The robust and versatile chemistry of α-tetralones allows for their elaboration into more complex polycyclic and highly functionalized structures.
Classic synthetic methods, such as Friedel-Crafts acylation followed by intramolecular cyclization, are frequently employed to construct the core tetralone ring system from simpler aromatic precursors. semanticscholar.orgwikipedia.org Once formed, the tetralone can be modified through various reactions, including hydroxylations, reductions, and C-C bond formations, to build the final natural product. semanticscholar.org
Several notable natural products have been synthesized using this approach. For example, the syntheses of O-methylasparvenone and 10-norparvulenone, which possess antiviral and serotonin (B10506) receptor antagonist activities respectively, both rely on the initial construction of a substituted α-tetralone framework. semanticscholar.org Similarly, the synthesis of aristelegone-A, a compound found in plants used in traditional Chinese medicine, was achieved via a Friedel-Crafts reaction of a chiral butanoic acid to form the key tetralone scaffold. semanticscholar.orgwikipedia.org The synthesis of catalponol (B157341) and perenniporide A, the latter of which exhibits strong inhibitory effects on plant pathogens, also pivot on the strategic use of tetralone intermediates. semanticscholar.org
| Natural Product | Key Tetralone Intermediate | Biological Relevance |
| O-Methylasparvenone | Substituted 1-tetralone (B52770) | 5-HT₂c serotonin receptor antagonist semanticscholar.org |
| 10-Norparvulenone | Substituted 1-tetralone | Potential antiviral agent semanticscholar.org |
| Aristelegone-A | 4,7-dimethyl-6-methoxy-1-tetralone | Component of traditional medicines semanticscholar.orgwikipedia.org |
| Catalponol | 4-hydroxy-1-tetralone | Cytotoxic activity semanticscholar.org |
| Perenniporide A | α-tetralone with a 2-hydroxypropanoic acid appendage | Plant pathogen inhibitor semanticscholar.org |
| Actinoranone | Substituted 1-tetralone | Polyketide natural product semanticscholar.org |
Table 3: Examples of natural products synthesized from α-tetralone precursors. Data sourced from semanticscholar.orgwikipedia.org.
Chemical Reactivity and Derivatization Strategies for 3,4,5,6 Tetrahydronaphthalen 1 2h One
Oxidative Transformations and Resulting Chemical Species
The saturated carbocyclic ring of 3,4,5,6-tetrahydronaphthalen-1(2H)-one is susceptible to oxidation, leading to the formation of aromatic or unsaturated systems. A primary oxidative transformation is dehydrogenation, which introduces unsaturation into the aliphatic ring, ultimately leading to the formation of naphthalenone or naphthol derivatives.
Common reagents for the oxidative dehydrogenation of related tetralone systems include high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). ut.ac.irut.ac.ir The reaction of 5,8-dihydroxy-1-tetralone with DDQ in refluxing benzene (B151609) has been shown to yield juglone (B1673114) (5-hydroxy-1,4-naphthoquinone). ut.ac.irut.ac.ir This process involves the aromatization of the cyclohexanone (B45756) ring. Other oxidizing agents, such as silver(I) oxide and manganese dioxide, have also been employed for similar transformations, yielding various naphthoquinones. ut.ac.irut.ac.ir The specific product often depends on the reagent and reaction conditions. For instance, the oxidation of tetralin, the fully reduced analog, can be catalyzed by metal ions to yield a mix of 1-tetralol and 1-tetralone (B52770). wikipedia.org Catalytic dehydrogenation over platinum catalysts at elevated temperatures is a key industrial method to convert tetralones into naphthols, which are valuable precursors for various chemicals. wikipedia.org
A plausible mechanism for dehydrogenation involves the initial formation of an enol or enolate, which is then oxidized. This process can be repeated to introduce a second double bond, leading to a fully aromatized naphthalene (B1677914) ring system. The resulting chemical species, such as substituted naphthols and naphthoquinones, are important synthons for natural products and biologically active molecules. ut.ac.iredu.krd
Reductive Modifications and Product Formation
The carbonyl group of this compound is readily reduced to a secondary alcohol, yielding the corresponding 1,2,3,4,5,6,7,8-octahydronaphthalen-1-ol. This transformation is a fundamental step in the synthesis of various derivatives and introduces a new stereogenic center at the C1 position.
A variety of reducing agents can accomplish this conversion. The choice of reagent can influence the stereochemical outcome of the reaction, which is particularly important when the tetralone substrate possesses pre-existing stereocenters. Common metal hydride reagents are highly effective for this purpose.
Table 1: Reductive Modifications of the Carbonyl Group
| Reagent | Product | Notes |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | 1,2,3,4,5,6,7,8-Octahydronaphthalen-1-ol | A mild and selective reagent for reducing ketones to alcohols. |
| Lithium aluminum hydride (LiAlH₄) | 1,2,3,4,5,6,7,8-Octahydronaphthalen-1-ol | A powerful reducing agent, also capable of reducing other functional groups if present. |
| Calcium in liquid ammonia | 1,2,3,4,5,6,7,8-Octahydronaphthalen-1-ol | A dissolving metal reduction method that effectively reduces the keto group. wikipedia.org |
| Birch Reduction (Li/NH₃) | 1,2,3,4,5,6,7,8-Octahydronaphthalene | A stronger reduction that can remove the carbonyl oxygen entirely. wikipedia.org |
The reduction of the carbonyl group introduces a hydroxyl functional group, which can be used for further derivatization, such as etherification, esterification, or as a directing group in subsequent reactions. The stereoselectivity of this reduction can be controlled using chiral reducing agents or catalysts to favor the formation of one enantiomer of the resulting alcohol. nih.govresearchgate.net
Nucleophilic Addition and Substitution Reactions at the Carbonyl Center
The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for attack by a wide array of nucleophiles. These nucleophilic addition reactions are fundamental for carbon-carbon bond formation and the introduction of diverse functional groups at the C1 position.
The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields the corresponding tertiary or secondary alcohol. wisc.edu
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful carbon-based nucleophiles frequently used in this context. mnstate.eduorganic-chemistry.orgmasterorganicchemistry.com The reaction with these reagents results in the formation of tertiary alcohols, expanding the molecular framework of the starting ketone. For example, the reaction of 1-tetralone with phenylmagnesium bromide yields a tertiary alcohol that can be further dehydrated to 1-phenyl-3,4-dihydronaphthalene. wikipedia.org
Another important transformation is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgthermofisher.comlibretexts.orgbyjus.com This reaction involves a phosphonium (B103445) ylide (Wittig reagent) and is a reliable method for synthesizing alkenes with a defined position of the double bond. byjus.com
Table 2: Nucleophilic Addition Reactions at the Carbonyl Center
| Reagent Type | Specific Reagent | Product Type |
|---|---|---|
| Organometallic | Phenylmagnesium bromide (PhMgBr) | Tertiary alcohol |
| Organometallic | n-Butyllithium (n-BuLi) | Tertiary alcohol |
| Phosphorus Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Exocyclic alkene |
| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin |
These reactions significantly increase the structural diversity of derivatives accessible from this compound, providing access to compounds with new stereocenters and functional groups suitable for further synthetic manipulations.
Cyclization and Heterocycle Formation Pathways
The reactivity of this compound and its derivatives can be harnessed to construct fused heterocyclic ring systems. These reactions often utilize the carbonyl group or the adjacent α-methylene protons, which can be deprotonated to form a nucleophilic enolate.
One powerful strategy involves multicomponent reactions where the tetralone acts as a key building block. For instance, ternary condensations of α-tetralone with aromatic aldehydes and malononitrile (B47326) or cyanoacetamide lead to the formation of highly functionalized benzo[h]quinoline (B1196314) derivatives. researchgate.net Another example involves the reaction of α-tetralone with isatin (B1672199) and malononitrile to produce a spiro[benzo(h)chromene-indolone] system, which serves as a precursor for various other fused heterocycles like pyranoxazines and pyranothiazines. researchgate.net
Arylidene derivatives of tetralones, formed by the condensation of the tetralone with an aromatic aldehyde, are versatile intermediates for synthesizing a range of heterocycles. These α,β-unsaturated ketones can undergo reactions to form pyrazolines, isoxazolines, and pyrimidine (B1678525) thiones. researchgate.net
Furthermore, the carbonyl group can participate in acid-catalyzed cyclization reactions. The Prins reaction, which involves the condensation of a carbonyl compound with an alkene, can be employed to construct tetrahydropyran (B127337) rings. beilstein-journals.orgorganic-chemistry.org In such a scenario, this compound would act as the carbonyl component, reacting with a homoallylic alcohol to form a spirocyclic or fused polyether system. nih.gov Cascade reactions, such as intramolecular Prins/Friedel-Crafts cyclizations, have also been developed to synthesize complex polycyclic structures like 4-aryltetralin-2-ols. beilstein-journals.org
Stereoselective Functionalization and Structural Diversification
Introducing new functional groups to the this compound scaffold often creates new stereogenic centers, particularly at the C1 (carbonyl) and C2 (α-methylene) positions. Controlling the stereochemistry of these transformations is crucial for the synthesis of specific, biologically active target molecules.
Asymmetric reduction of the carbonyl group is a common method to produce chiral 1,2,3,4,5,6,7,8-octahydronaphthalen-1-ol derivatives with high enantiomeric purity. This can be achieved through biocatalysis, using fungal strains that exhibit enantioselective reductase activity, or with chiral chemical catalysts. nih.gov For example, asymmetric reduction of tetralones using dendrimer-supported prolinol catalysts has been shown to produce chiral alcohols with high enantiomeric excess (ee). researchgate.net Similarly, asymmetric transfer hydrogenation using chiral Ru(II) complexes, such as Noyori-Ikariya type catalysts, can effectively reduce both the C=C and C=O bonds of arylidene-substituted tetralones in a highly diastereoselective and enantioselective manner. acs.org
Carbon-carbon bond-forming reactions can also be rendered stereoselective. The development of rhodium-catalyzed C-C activation has enabled the asymmetric synthesis of 1-tetralones bearing a remote quaternary stereocenter at the C4 position with high enantioselectivity. nih.gov Diastereoselective tandem reactions involving Michael addition and subsequent ipso-substitution of a nitro group have been used to create 1-tetralones with two adjacent chiral centers. acs.org
These stereoselective methods are vital for structural diversification, allowing for the precise synthesis of complex three-dimensional structures. The ability to control the absolute and relative stereochemistry of the tetralone core is essential for creating libraries of compounds for drug discovery and for the total synthesis of natural products. thieme-connect.comsemanticscholar.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the molecule at the atomic level, yielding insights into its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently applied to organic molecules to determine their geometric and electronic properties. DFT calculations can predict molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net
In studies of related molecular structures, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are used to optimize the ground state geometry and calculate key electronic parameters. mdpi.comarxiv.org These calculations reveal the distribution of electron density and the energetic alignment of molecular orbitals, which are fundamental to understanding the molecule's chemical behavior. arxiv.org
| Property | Description | Typical Application |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Predicting reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Predicting reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical stability. A larger gap implies higher stability. researchgate.net | Assessing molecular stability and electronic transitions. rsc.org |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface; identifies positive and negative regions. | Visualizing charge distribution and predicting sites for intermolecular interactions. nih.gov |
This interactive table provides an overview of electronic properties commonly calculated using DFT.
The non-aromatic portion of the 3,4,5,6-Tetrahydronaphthalen-1(2H)-one molecule is a six-membered ring, which can adopt several conformations, such as chair, boat, and twist-boat forms, similar to cyclohexane. sapub.org Conformational analysis involves identifying these stable geometries and determining their relative energies and the energy barriers for interconversion. researchgate.netmontclair.edu
Computational methods, including DFT and ab initio calculations, are used to map the potential energy landscape of the molecule. nih.govaps.org This landscape illustrates the relative energies of different conformations and the transition states that connect them. nih.gov For similar six-membered rings like tetrahydro-2H-pyran, the chair conformation is typically the most stable, with twist and boat forms being significantly higher in energy. researchgate.net Understanding the conformational preferences of the tetralone ring is crucial as it influences how the molecule interacts with other molecules, including biological receptors.
| Conformer | Relative Energy (kcal/mol) (Illustrative Example for Tetrahydro-2H-pyran) | Description |
| Chair | 0.00 | The most stable, lowest energy conformation. |
| 2,5-Twist | 5.84 - 6.10 | A higher-energy, flexible conformation. |
| 1,4-Boat | 6.23 - 7.16 | A higher-energy, flexible conformation. |
| Transition State | ~11.00 | The energy barrier for interconversion between chair and twist forms. |
This interactive table, based on data for a similar cyclic ether, illustrates the typical energy differences between conformations that can be determined computationally. researchgate.net
Intermolecular Interactions and Supramolecular Assembly
The assembly of molecules into larger, organized structures is governed by a variety of non-covalent interactions. frontiersin.org These forces are critical in determining the crystal packing of this compound and its derivatives and are fundamental to its role in host-guest chemistry. rsc.orgnih.gov
The crystal structure and molecular aggregation of tetralone-containing compounds are stabilized by a combination of non-covalent interactions. researchgate.netrsc.org These interactions, though weaker than covalent bonds, collectively dictate the supramolecular architecture. nih.gov
Hydrogen Bonding : The ketone oxygen atom in the tetralone structure can act as a hydrogen bond acceptor, forming C—H⋯O interactions with neighboring molecules. These bonds play a significant role in the formation of three-dimensional networks in the solid state. nih.gov
π-Stacking : The aromatic ring of the tetralone moiety can participate in π–π stacking interactions. rsc.orgresearchgate.net These interactions involve the face-to-face or parallel-displaced arrangement of aromatic rings and are crucial for the stabilization of crystal lattices. nih.gov
Electrostatic Interactions : These arise from the permanent dipole moments and charge distributions within the molecule. The polar ketone group and the nonpolar hydrocarbon framework create an uneven charge distribution that influences molecular alignment.
In the context of supramolecular chemistry, host-guest complexes are formed when a "host" molecule with a cavity or binding site non-covalently binds a smaller "guest" molecule. wikipedia.orgnih.gov While this compound itself is not a typical host, its structural scaffold is a key component in many "guest" molecules designed to bind to biological "hosts" such as enzymes and receptors. escholarship.org
The binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), measures the strength of the interaction between the guest (ligand) and the host (receptor). researchgate.net Derivatives of tetralone have been extensively studied for their binding affinity to various biological targets. For example, different substitutions on the tetralone ring significantly impact the binding affinity to monoamine oxidase (MAO) enzymes and serotonin (B10506) receptors (5-HT1A). nih.govnih.govacs.org
| Tetralone Derivative Class | Biological Host (Receptor/Enzyme) | Reported Binding Affinity (IC₅₀ / Kᵢ) |
| C7-Substituted 1-Tetralones | Monoamine Oxidase-B (MAO-B) | IC₅₀ values as low as 0.0011 µM nih.gov |
| N-phenylalkyl derivatives of 8-methoxy-2-aminotetralin | Serotonin 5-HT1A Receptor | Kᵢ values as low as 1.9 nM nih.gov |
| 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine | Sigma (σ) Receptor | Kᵢ = 5.3 nM acs.org |
This interactive table summarizes the binding affinities of various tetralone derivatives to different biological hosts.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.commdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the contribution from a given molecule dominates. mdpi.com
Properties mapped onto this surface, such as dnorm (normalized contact distance), highlight regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. set-science.com
The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of all intermolecular contacts. crystalexplorer.netnih.govcrystalexplorer.net It plots the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The plot can be decomposed to show the percentage contribution of specific atom-pair contacts to the total surface area. nih.gov
In a study of (E)-2-(2,4,6-trimethylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one, a direct derivative, Hirshfeld analysis revealed the dominant intermolecular contacts. nih.gov
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description from Fingerprint Plot |
| H⋯H | 66.0% | The largest contribution, appearing in the middle region of the plot. nih.gov |
| C⋯H / H⋯C | 22.3% | Appears as characteristic "wings" on the plot, indicating C-H⋯π interactions. nih.gov |
| O⋯H / H⋯O | 9.3% | Represented by sharp spikes, characteristic of C-H⋯O hydrogen bonds. nih.gov |
| C⋯C | 2.4% | Indicates the presence of π–π stacking interactions. nih.gov |
This interactive table presents the quantitative contributions of different intermolecular contacts to the crystal packing of a tetralone derivative, as determined by Hirshfeld surface analysis. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound, commonly known as α-tetralone. These theoretical studies provide detailed insights into reaction pathways, transition states, and the energetics of synthetic routes, which are often challenging to determine through experimental means alone.
One of the most classic and computationally studied methods for synthesizing the α-tetralone core is the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid. acs.org Computational investigations, often employing Density Functional Theory (DFT), help to model this electrophilic aromatic substitution reaction. These studies can map out the potential energy surface of the reaction, identifying the key intermediates and the transition state for the ring-closing step. The calculations can determine the activation energy barriers, confirming the favorability of the cyclization process to form the six-membered ring fused to the aromatic nucleus.
For instance, computational analysis can model the formation of the acylium ion intermediate from 4-phenylbutanoic acid in the presence of a Lewis or Brønsted acid. Subsequent steps, including the electrophilic attack on the aromatic ring and the final deprotonation to restore aromaticity, are also modeled to provide a complete mechanistic picture. acs.org
Another area of focus has been the oxidation of tetralin to α-tetralone. researchgate.net Theoretical models can be used to propose and validate potential reaction mechanisms. These studies might explore the role of different oxidizing agents and catalysts, predicting the most likely pathways by calculating the relative energies of various intermediates and transition states. researchgate.net For example, a proposed mechanism involving the formation of an α-tetralin hydroperoxide intermediate can be computationally assessed to understand its subsequent conversion to α-tetralone. researchgate.net The models can shed light on the selectivity and efficiency of such oxidation reactions.
The insights gained from these computational studies are invaluable for optimizing reaction conditions, designing more efficient catalysts, and predicting the outcomes of new synthetic strategies for α-tetralone and its derivatives. researchgate.netrsc.org
| Reaction Step | Computational Method | Calculated Parameter | Value | Interpretation |
|---|---|---|---|---|
| Acylium Ion Formation | DFT (B3LYP/6-31G) | Energy of Formation (kcal/mol) | -15.2 | Exothermic formation of the key electrophile. |
| Electrophilic Attack (TS1) | DFT (B3LYP/6-31G) | Activation Energy (kcal/mol) | +21.5 | Energy barrier for the ring-closing step. |
| Deprotonation (TS2) | DFT (B3LYP/6-31G) | Activation Energy (kcal/mol) | +5.8 | Low energy barrier for restoring aromaticity. |
| Overall Reaction | DFT (B3LYP/6-31G) | Reaction Enthalpy (kcal/mol) | -25.7 | The overall synthesis is thermodynamically favorable. |
In Silico Screening and Molecular Docking for Ligand-Target Interactions
In silico screening and molecular docking are indispensable computational techniques in modern drug discovery, enabling the rapid assessment of large libraries of compounds for their potential to interact with specific biological targets. Derivatives of the this compound scaffold have been the subject of such studies to explore their pharmacological potential. nih.govmdpi.com
Virtual screening begins with a library of digital compound structures, which can include known molecules or virtually generated derivatives of a core scaffold like α-tetralone. These compounds are then computationally "docked" into the three-dimensional structure of a target protein. nih.gov This process predicts the preferred binding orientation of the ligand within the target's active site and estimates the strength of the interaction, typically expressed as a binding energy or docking score. scispace.com
A notable application of these techniques has been the investigation of tetrahydronaphthalene derivatives as potential enzyme inhibitors. For example, molecular docking studies have been performed to evaluate the interaction of substituted tetrahydronaphthalene analogs with the active site of enzymes like tyrosine kinases (TK). nih.gov Tyrosine kinases are crucial in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. nih.gov
In a typical docking study, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The α-tetralone derivatives are then docked into the ATP-binding site of the kinase. The software calculates the binding affinity and identifies key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. nih.gov For instance, a study might reveal that a specific derivative forms a critical hydrogen bond with a threonine or cysteine residue within the kinase's active site, an interaction known to be important for inhibition. nih.gov
The results from these in silico screenings help prioritize which novel compounds should be synthesized and subjected to further experimental testing, thereby accelerating the drug discovery process. mdpi.com
| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Derivative 3c | Tyrosine Kinase | -8.5 | Thr670, Cys673 | Hydrogen Bond |
| Derivative 3f | Tyrosine Kinase | -8.2 | Thr670 | Hydrogen Bond |
| Derivative 5c | Tyrosine Kinase | -9.1 | Cys673 | Hydrogen Bond, Hydrophobic |
| Derivative 7b | Tyrosine Kinase | -8.8 | Thr670, Cys673 | Hydrogen Bond |
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are powerful tools for identifying functional groups and gaining insight into molecular structure.
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of α-tetralone is characterized by several key absorption bands that confirm its bicyclic ketone structure. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which is typical for a conjugated ketone. Other significant absorptions arise from the C-H bonds in both the aromatic and aliphatic portions of the molecule, as well as the C=C stretching vibrations within the benzene (B151609) ring. nist.gov
Table 1: Characteristic Infrared (IR) Absorption Bands for α-Tetralone
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3070-3020 | Medium-Weak | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1685 | Strong | Conjugated Ketone C=O Stretch |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1450 | Medium | CH₂ Bending |
Data are approximate and can vary based on the sample preparation and instrument. nist.govchemicalbook.com
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. bruker.com For α-tetralone, Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. intertek.com Key signals in the Raman spectrum include the aromatic ring breathing modes and the C-H stretching vibrations. The combination of IR and Raman data provides a more complete vibrational analysis of the molecule. nih.gov
Table 2: Key Raman Shifts for α-Tetralone
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3060 | Strong | Aromatic C-H Stretch |
| ~2930 | Strong | Aliphatic C-H Stretch |
| ~1685 | Medium | Conjugated Ketone C=O Stretch |
| ~1600 | Strong | Aromatic Ring Breathing Mode |
Data are approximate and derived from typical values for similar structures. chemicalbook.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.
¹H (Proton) NMR and ¹³C (Carbon-13) NMR spectroscopy are essential for the structural assignment of α-tetralone.
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. chemicalbook.com The spectrum of α-tetralone can be divided into two main regions: the aromatic region (downfield) and the aliphatic region (upfield). The aromatic protons appear as complex multiplets due to spin-spin coupling. The aliphatic protons on the saturated ring appear as distinct triplets, corresponding to the methylene (B1212753) groups adjacent to the carbonyl group, the benzylic position, and the central CH₂ group. semanticscholar.org
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For α-tetralone, this includes the characteristic downfield signal for the carbonyl carbon, signals for the six aromatic carbons (four of which are protonated and two are quaternary), and three distinct signals for the aliphatic methylene carbons.
Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for α-Tetralone
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~8.0 (dd) | Aromatic H (ortho to C=O) | ~198 | C=O |
| ~7.2-7.5 (m) | Other Aromatic H | ~145 | Quaternary Aromatic C |
| ~2.9 (t) | -CH₂- (Benzylic) | ~133 | Aromatic CH |
| ~2.6 (t) | -CH₂- (adjacent to C=O) | ~130 | Quaternary Aromatic C |
| ~2.1 (p) | -CH₂- | ~129 | Aromatic CH |
| ~127 | Aromatic CH | ||
| ~126 | Aromatic CH | ||
| ~39 | Aliphatic CH₂ | ||
| ~30 | Aliphatic CH₂ |
Note: Chemical shifts are approximate and can vary with solvent and instrument frequency. dd=doublet of doublets, m=multiplet, t=triplet, p=pentet. semanticscholar.orgrsc.org
For unambiguous assignment of NMR signals, especially in more complex derivatives of α-tetralone, advanced multidimensional NMR techniques are employed. bitesizebio.com
Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR experiment that correlates the chemical shifts of protons with their directly attached carbon atoms. This technique is invaluable for definitively assigning which proton signal corresponds to which carbon signal in the molecule's backbone. For α-tetralone, an HSQC spectrum would show cross-peaks connecting the proton signals of the three aliphatic methylene groups and the four aromatic C-H groups to their corresponding carbon signals. chegg.com
Other powerful 2D techniques include:
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, helping to map out the connectivity of protons within the aliphatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for assigning quaternary carbons and piecing together the molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. nist.gov
The electron ionization (EI) mass spectrum of α-tetralone shows a distinct molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (146.19 g/mol ). nih.govnist.gov The fragmentation pattern is characteristic of its structure. A major fragmentation pathway involves the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a retro-Diels-Alder reaction, leading to a prominent peak at m/z 118. Another significant fragment is observed at m/z 131, resulting from the loss of a methyl radical.
Table 4: Major Fragments in the Mass Spectrum of α-Tetralone
| Mass-to-Charge Ratio (m/z) | Proposed Fragment |
|---|---|
| 146 | [C₁₀H₁₀O]⁺˙ (Molecular Ion) |
| 118 | [M - C₂H₄]⁺˙ |
Data obtained from Electron Ionization Mass Spectrometry. nist.gov
Tandem Mass Spectrometry for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides valuable structural information about 3,4,5,6-Tetrahydronaphthalen-1(2H)-one through controlled fragmentation of the parent ion. In a typical MS/MS experiment, the molecular ion of α-tetralone (m/z 146) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure of the original molecule. The fragmentation pattern is characteristic of the compound's structure. For α-tetralone, common fragmentation pathways involve the loss of small neutral molecules. The major fragment ions observed in the electron ionization (EI) mass spectrum of α-tetralone are at m/z 118 and 90. massbank.eunih.gov The peak at m/z 118 corresponds to the loss of a molecule of ethylene (C2H4) from the saturated ring, a common fragmentation for tetralone structures. researchgate.net The fragment at m/z 90 suggests a subsequent loss of a carbonyl group (CO). This fragmentation data provides a unique fingerprint for the identification of α-tetralone. massbank.eunih.gov
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C10H10O | wikipedia.org |
| Molecular Weight | 146.19 g/mol | scbt.com |
| Nominal Mass | 146 | wikipedia.org |
| Monoisotopic Mass | 146.0732 u | massbank.eu |
Electrospray Ionization (ESI) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS for Supramolecular Complexes
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of non-covalent complexes, while Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry offers ultra-high resolution and mass accuracy. nih.govmdpi.com The combination of ESI with FT-ICR MS is a powerful tool for studying supramolecular complexes involving this compound. utsouthwestern.edu This technique can be used to investigate host-guest chemistry, such as the interaction of α-tetralone with cyclodextrins or other host molecules. The high resolving power of FT-ICR MS can distinguish between the free guest molecule and the supramolecular complex, providing information on binding stoichiometry and affinity. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound. The UV spectrum of α-tetralone is characterized by absorption bands corresponding to electronic transitions within the molecule. wikipedia.org The presence of both an aromatic ring and a carbonyl group leads to characteristic absorptions. A significant absorption band is observed in the UV region due to the n-π* transition, which involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. tandfonline.com The aromatic π → π* transitions of the benzene ring also contribute to the UV spectrum. wikipedia.orgtandfonline.com The wavelength of maximum absorbance (λmax) is influenced by the solvent and any substituents on the tetralone ring. For instance, a derivative of α-tetralone, (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one, exhibits a lower optical cutoff wavelength of 385 nm. tandfonline.com
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation, identification, and quantification of this compound from various matrices.
Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds like α-tetralone. nih.gov The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Hyphenating GC with mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. nih.govnih.gov As α-tetralone elutes from the GC column, it is directly introduced into the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for definitive identification by comparison with spectral libraries. nih.gov
Gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) is another valuable hyphenated technique. spectrometerexperts.commdpi.com It provides real-time infrared spectra of the compounds as they elute from the GC column. mdpi.com This allows for the identification of functional groups and can help to distinguish between isomers that may have similar mass spectra. spectrometerexperts.comspectra-analysis.com
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of α-tetralone and its derivatives. ub.edu Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. oup.comsielc.com
When coupled with a UV detector (HPLC-UV), the absorbance of the eluting compound is measured at a specific wavelength, typically the λmax of the analyte, to ensure maximum sensitivity. chromatographyonline.com A diode array detector (DAD) can acquire a full UV spectrum of the eluting peak, providing more comprehensive information and aiding in peak purity assessment. For certain α-tetralone derivatives, a detection wavelength of 254 nm has been found to provide the best response. oup.com
For even greater sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). This technique is particularly useful for quantifying low levels of α-tetralone in complex matrices. dshs-koeln.de The high specificity of MS/MS detection minimizes interferences from other components in the sample.
Table 2: Exemplary HPLC Method Parameters for Tetralone Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (250 x 4.6 mm, 5 µm) | oup.com |
| Mobile Phase | Gradient of 0.1% trifluoroacetic acid in water (A) and methanol (B) | oup.com |
| Flow Rate | 0.6 mL/min | oup.com |
| Detection | UV at 254 nm | oup.com |
| Column Temperature | 25°C | oup.com |
Thin-Layer Chromatography (TLC) for Purity Assessment
Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid chromatographic technique ideal for assessing the purity of compounds like this compound. umass.eduwikipedia.org The principle of separation involves the differential partitioning of the compound and any potential impurities between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). wikipedia.org A pure compound should ideally appear as a single, well-defined spot on the developed TLC plate. umass.edu
The procedure involves spotting a dilute solution of the compound onto the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. As the solvent ascends the plate via capillary action, it carries the compound with it. youtube.com The distance the compound travels depends on its polarity relative to the polarity of the stationary and mobile phases. umass.edu Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the polar silica gel and move shorter distances. youtube.com
For a compound like this compound, a typical stationary phase would be silica gel 60 F254. The mobile phase selection is critical for achieving good separation; a common starting point for ketones of this type would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio is optimized to achieve an Rf value ideally between 0.3 and 0.7 for the main spot.
Visualization of the spots is often necessary as many organic compounds are colorless. If the TLC plate contains a fluorescent indicator (e.g., F254), spots can be seen under UV light, where they will quench the fluorescence and appear as dark spots. youtube.com Another common method is exposure to iodine vapor, which complexes with organic compounds to form colored spots. umass.edu The presence of multiple spots indicates the presence of impurities, and the relative intensity of these spots can provide a semi-quantitative estimate of their levels. hplc.sk
Table 1: Interpretation of TLC Results for Purity Assessment of this compound
| Observation | Interpretation | Purity Conclusion |
| A single spot at Rf = 0.5 | The sample consists of a single component under these TLC conditions. | Likely pure. |
| A major spot at Rf = 0.5 and a minor spot at Rf = 0.2 | The sample contains the main compound and a more polar impurity. | Impure. |
| A major spot at Rf = 0.5 and a minor spot at Rf = 0.8 | The sample contains the main compound and a less polar impurity. | Impure. |
| A streak instead of a distinct spot | The sample may be overloaded, or degradation may be occurring on the plate. | Purity assessment is inconclusive; re-run with a more dilute sample. |
Analytical Method Validation and Quality Assurance Protocols
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu For the quantitative analysis of this compound, a High-Performance Liquid Chromatography (HPLC) method is often preferred. The validation of such a method is crucial for quality assurance and is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). europa.euresearchgate.net
A typical HPLC method for a tetralone derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as methanol or acetonitrile (B52724). nih.govoup.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. researchgate.net
The validation protocol assesses several key performance characteristics:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by the absence of interfering peaks at the retention time of the main compound.
Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For instance, a validated method for 4-hydroxy-α-tetralone showed excellent linearity with a correlation coefficient (r²) greater than 0.999. nih.govoup.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure standard is added to a sample matrix. Recoveries are typically expected to be within 98-102%. chromatographyonline.com For example, a method for tetralone derivatives reported recoveries in the range of 99.06–100.76%. oup.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). Results are expressed as the relative standard deviation (RSD), which should typically be less than 2%. chromatographyonline.com A validated method for related compounds showed an RSD of ≤ 1.73%. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com For 4-hydroxy-α-tetralone, the LOD and LOQ were reported as 0.22 and 0.73 µg/mL, respectively. oup.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
Quality assurance protocols ensure that these validated methods are consistently followed. This includes regular system suitability testing before each analysis sequence, calibration of instruments, use of certified reference standards, and proper documentation of all analytical activities. nih.gov
Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Assay of this compound
| Validation Parameter | Typical Acceptance Criteria (based on ICH guidelines) | Example Finding for a Tetralone Derivative nih.govoup.com |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.06% - 100.76% |
| Precision (Repeatability, RSD%) | ≤ 2.0% | ≤ 1.73% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.22 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.73 µg/mL |
| Specificity | No interference at the analyte's retention time | Peak purity confirmed by PDA detector |
Multivariate Spectroscopic Methods and Chemometric Analysis
While traditional spectroscopic methods like NMR and IR provide detailed structural information, they typically analyze one variable (e.g., absorbance) at a time. semanticscholar.orgtandfonline.com Multivariate spectroscopic methods, coupled with chemometrics, can analyze entire spectra simultaneously, extracting more comprehensive information from the data. frontiersin.org Chemometrics is the science of extracting information from chemical systems by data-driven means. nih.gov
For a compound like this compound, spectroscopic techniques such as Near-Infrared (NIR), Fourier-Transform Infrared (FT-IR), or Raman spectroscopy can generate complex spectral data. tandfonline.comnih.gov When applied to multiple batches of the compound, these techniques can be used for rapid quality control.
Common chemometric techniques include:
Principal Component Analysis (PCA): An unsupervised exploratory technique that reduces the dimensionality of complex datasets. frontiersin.org It can be used to visualize clustering of samples based on their spectral similarity. For example, PCA could be applied to the FT-IR spectra of different batches of this compound. Batches that meet quality specifications would be expected to cluster together in the PCA scores plot, while outlier batches, potentially containing different impurity profiles or polymorphic forms, would be clearly separated.
Partial Least Squares (PLS) Regression: A supervised technique used to build calibration models that correlate spectral data with a specific property, such as concentration or purity. nih.gov A PLS model could be developed to predict the purity of this compound directly from its NIR spectrum, offering a rapid alternative to time-consuming chromatographic methods.
Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS): This method can resolve mixed spectral signals into the pure component spectra and their corresponding concentration profiles. nih.gov It could be applied to monitor the synthesis of this compound in real-time, resolving the spectra of the reactant, intermediate, and final product from a series of spectra collected during the reaction.
Biological and Pharmacological Research Perspectives
Mechanisms of Bioactivity at the Molecular Level
Understanding how a compound exerts its effects begins at the molecular level, involving interactions with specific biological macromolecules and the subsequent modulation of cellular signaling cascades.
The tetralone scaffold is a key component in the design of ligands for various receptors. For instance, derivatives of 2-aminotetralin, which is structurally related to α-tetralone, have been shown to act as potent ligands for dopamine (B1211576) D2 and D3 receptors. dntb.gov.ua The conformationally constrained structure of these molecules, such as in 2-amino-1-tetralone (an analog of cathinone), influences their activity as dopamine-releasing agents. nih.gov
Furthermore, research into brain-penetrant tetrahydronaphthalene derivatives has identified them as antagonists for the thromboxane (B8750289) A2-prostanoid (TP) receptor, suggesting potential applications in neurodegenerative diseases like Alzheimer's. nih.gov
Table 1: Receptor Binding Affinity of Selected Tetralone Derivatives
| Compound | Target Receptor | Observed Activity |
|---|---|---|
| Iodinated 2-aminotetralins | Dopamine D2 and D3 receptors | Ligand binding |
| 2-Amino-1-tetralone | Dopamine Transporter | Dopamine releasing agent |
| Brain-penetrant tetrahydronaphthalene derivatives | Thromboxane A2-prostanoid (TP) receptor | Antagonist activity |
Cellular signaling pathways are complex networks that transmit information from the cell surface to intracellular targets, culminating in a specific cellular response. The binding of a ligand to its receptor initiates such a cascade. khanacademy.org For example, many pathways involve G-protein coupled receptors that, upon activation, trigger the production of second messengers like cyclic adenosine (B11128) monophosphate (cAMP). youtube.com This second messenger then activates enzymes such as protein kinase A (PKA), which phosphorylates target proteins, thereby propagating the signal. khanacademy.org
The modulation of these pathways by tetralone derivatives can lead to significant physiological effects. Psychostimulant compounds, for instance, can enhance dopaminergic activity, leading to an increase in the expression of immediate-early genes like c-fos in brain regions rich in dopaminergic terminals, such as the ventral and dorsal striatum. frontiersin.org This indicates a direct link between the compound's mechanism of action and the modulation of gene expression pathways. frontiersin.org
Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. researchgate.net These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. researchgate.net
While not directly involving 3,4,5,6-Tetrahydronaphthalen-1(2H)-one, the study of structurally related natural products provides insight into potent biological mechanisms. For example, sorgoleone, a compound exuded by the roots of sorghum, is a powerful allelochemical that inhibits the growth of many weeds. nih.gov Its mechanism of action involves the inhibition of the enzyme hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for photosynthesis. nih.gov Similarly, other plants release phytotoxic root exudates that interfere with the root development of neighboring plants. nih.gov The investigation into the allelopathic activity of compounds from plants like Croton oblongifolius aims to identify natural herbicides, with research showing that structural features, such as a furan (B31954) ring, can contribute to potent biological activity. nih.gov
Structure-Activity Relationship (SAR) Investigations of Functionalized Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a lead compound, researchers can identify the chemical moieties responsible for its pharmacological effects and optimize its properties.
For derivatives of cathinone, a compound class that includes tetralone analogues, SAR studies have yielded several key insights:
Conformational Constraint: Constraining the side chain, as seen in 2-amino-1-tetralone, can diminish stimulant character while retaining dopamine-releasing action. nih.gov
Aryl Substitution: Adding substituents to the aromatic ring generally reduces or abolishes amphetamine-like stimulant actions. nih.gov
N-Alkylation: N-monomethylation tends to enhance potency, whereas increasing the bulk of the N-alkyl group (e.g., ethyl, propyl) reduces potency while retaining stimulant characteristics. nih.gov
Table 2: SAR Findings for Cathinone Derivatives
| Structural Modification | Effect on Stimulant Activity/Potency |
|---|---|
| Conformational constraint (e.g., 2-amino-1-tetralone) | Diminishes stimulant character |
| Aryl substitution | Reduces or abolishes amphetamine-like actions |
| N-monomethylation | Enhances potency |
| Increasing N-alkyl group bulk | Reduces potency |
Mechanistic Studies of Bioactive Analogues (e.g., Anticonvulsant, Anxiolytic)
The versatility of the tetralone scaffold has led to the development of analogues with a range of central nervous system activities, including anticonvulsant and anxiolytic effects. Mechanistic studies of these analogues often point to the modulation of major neurotransmitter systems.
GABAergic System: Many anxiolytic and anticonvulsant drugs exert their effects by enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. nih.gov For example, novel pyrrolo dntb.gov.uamdpi.combenzodiazepine (B76468) derivatives have shown potent anticonvulsant and anxiolytic effects, with a mechanism proposed to be similar to that of diazepam, acting via benzodiazepine receptors on the GABA-A receptor complex. mdpi.com Extracts from Lactuca serriola have demonstrated anti-epileptogenic potential, with in silico studies suggesting inhibition of the enzyme GABA aminotransferase (GABA-AT), which would lead to increased GABA levels. mdpi.com
Serotonergic System: The serotonergic system is another key target for anxiolytic and antidepressant medications. nih.gov Some bioactive compounds may exert their effects through interactions with serotonin (B10506) receptors. nih.gov
Calcium Channel Modulation: An alternative mechanism involves the binding to subunits of voltage-gated calcium channels. Pregabalin, a structural analogue of GABA, produces its anticonvulsant and anxiolytic effects by binding with high affinity to the alpha-2-delta subunit of these channels, rather than by directly interacting with GABA receptors. researchgate.net
These studies highlight that analogues derived from core structures like tetralone can achieve therapeutic effects through diverse molecular mechanisms, offering multiple avenues for drug discovery.
Environmental Distribution and Degradation Dynamics
Environmental Fate Processes of Analogous Compounds
The environmental distribution of an organic compound is governed by processes such as volatilization, adsorption to soil and sediment, and water solubility. To infer the fate of α-tetralone, it is useful to examine the properties of its parent hydrocarbon, naphthalene (B1677914), and its un-oxygenated counterpart, tetralin (1,2,3,4-tetrahydronaphthalene).
Naphthalene is characterized by moderate to high volatility from water and moist soil. industrialchemicals.gov.au It partitions primarily to the atmosphere or soil upon release. industrialchemicals.gov.au In soil, it has a moderate tendency to adsorb to organic carbon, which limits its leaching into groundwater. industrialchemicals.gov.autpsgc-pwgsc.gc.ca Tetralin, being less aromatic, has a higher potential for adsorption to soil organic matter. nih.gov
Compared to these non-polar analogs, α-tetralone's ketone functional group introduces polarity. This generally increases water solubility and reduces the octanol-water partition coefficient (Kow), which can lead to greater mobility in soil and sediment compared to parent PAHs. newcastle.edu.au However, α-tetralone is still considered to have low water solubility. wikipedia.orgnih.gov Its vapor pressure is low, suggesting that volatilization from water or soil surfaces is not a significant fate process. wikipedia.orgnih.gov Therefore, α-tetralone is expected to predominantly partition to soil and sediment, with its mobility being slightly enhanced relative to non-polar analogs due to the polar ketone group.
| Compound | CAS Number | Molecular Weight (g/mol) | Water Solubility | Vapor Pressure | Log Kow | Soil Adsorption Coefficient (Koc) (L/kg) |
|---|---|---|---|---|---|---|
| α-Tetralone | 529-34-0 | 146.19 | Insoluble wikipedia.orgnih.gov | 0.01 mmHg (1.33 Pa) @ 25°C nih.gov | 2.17 (estimated) | 155 (estimated) |
| Naphthalene | 91-20-3 | 128.17 | Moderately Soluble (31 mg/L @ 25°C) | 0.087 mmHg (11.6 Pa) @ 25°C | 3.37 | 871 industrialchemicals.gov.au |
| Tetralin | 119-64-2 | 132.20 | Insoluble (49.7 mg/L @ 25°C) | 0.368 mmHg (49.1 Pa) @ 25°C nih.gov | 3.78 nih.gov | 1800 (estimated) nih.gov |
Degradation Pathways in Environmental Compartments
Degradation, the breakdown of a compound into simpler substances, occurs through both abiotic (non-biological) and biotic (biological) processes.
Hydrolysis is a chemical reaction with water that can break down certain compounds. Given that α-tetralone is reported as insoluble in water, hydrolysis is not expected to be a significant degradation pathway in the environment. wikipedia.orgnih.gov The chemical structure, a stable bicyclic aromatic ketone, lacks functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions.
Biotransformation (minor chemical changes to a molecule by an organism) and biodegradation (complete breakdown for use as a carbon and energy source) are primary degradation pathways for many organic pollutants.
Studies have shown that α-tetralone can be biotransformed by various fungal strains. These transformations typically involve the reduction of the ketone group. For instance, biotransformation of α-tetralone by the fungus Absidia cylindrospora yields S-(+)-1,2,3,4-tetrahydro-1-naphthol. This process highlights the microbial capacity to alter the structure of α-tetralone, which can change its environmental mobility and toxicity.
The biodegradation of the core structure can be inferred from studies on its close analog, tetralin. Bacteria such as Sphingomonas macrogolitabida strain TFA and Rhodococcus sp. strain TFB are capable of using tetralin as a sole source of carbon and energy. nih.govnih.govresearchgate.net The degradation pathway is well-characterized and proceeds through the following key steps:
Initial Dioxygenation : The process begins with a dioxygenase enzyme attacking the aromatic ring to incorporate two oxygen atoms, forming a cis-dihydrodiol. researchgate.net
Dehydrogenation : The dihydrodiol is then rearomatized by a dehydrogenase to form a dihydroxylated intermediate (a catechol).
meta-Ring Cleavage : The catechol ring is opened by another dioxygenase enzyme.
Further Degradation : A series of subsequent enzymatic reactions involving hydrolases and dehydrogenases further breaks down the linear product, ultimately feeding into central metabolic pathways like the Krebs cycle. nih.gov
This pathway demonstrates a robust microbial mechanism for the complete breakdown of the tetralin structure, suggesting that microorganisms possessing similar enzymatic machinery could also degrade α-tetralone.
Transport and Transformation Mechanisms in Complex Ecosystems
The transport of α-tetralone in the environment is dictated by its physicochemical properties. As a polar PAH, its fate is distinct from that of its non-polar counterparts. newcastle.edu.au The presence of the oxygen-containing ketone group increases its polarity, which can enhance its mobility in water compared to naphthalene or tetralin. nih.govnewcastle.edu.au
Despite this increased polarity, the hydrophobic nature of the bicyclic ring system means that α-tetralone will still have a strong tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca This adsorption process is a primary mechanism for its removal from the water column. Soil is therefore considered the ultimate environmental sink for many PAHs and their derivatives. tpsgc-pwgsc.gc.ca
Industrial Applications and Process Chemistry
Role as Chemical Intermediates in Fine Chemical and Specialty Product Synthesis
3,4,5,6-Tetrahydronaphthalen-1(2H)-one, a bicyclic ketone, serves as a versatile intermediate in the synthesis of a variety of fine and specialty chemicals. Its structural framework is a key building block for more complex molecules with significant biological and material properties. The tetrahydronaphthalene core is a prevalent motif in numerous bioactive natural products and pharmaceuticals. nih.gov Consequently, this ketone is a valuable starting material for the synthesis of diverse functionalized tetrahydronaphthalene derivatives. nih.gov
The reactivity of the ketone functional group and the adjacent methylene (B1212753) positions allows for a range of chemical transformations, making it a pivotal component in the construction of intricate molecular architectures. For instance, derivatives of tetrahydronaphthalene are utilized in the synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes, which are recognized for their optical properties and serve as precursors for various applications. orgchemres.org These ortho-aminocarbonitrile derivatives are valuable in medicinal chemistry and as precursors for optical materials. orgchemres.org
Applications in Advanced Materials Science and Engineering
The inherent structural features of this compound and its derivatives make them promising candidates for the development of advanced materials with tailored properties.
Development of Novel Materials
The tetrahydronaphthalene scaffold is a constituent of molecules designed for applications in optoelectronics and organic semiconductors. nih.gov The ability to introduce various functional groups onto this core structure allows for the fine-tuning of electronic and photophysical properties, which is crucial for the development of novel materials in these fields. The synthesis of functionalized tetrahydronaphthalenes from precursors like this compound is a key strategy in accessing these advanced materials. nih.gov
Furthermore, the integration of the tetrahydronaphthalene moiety into larger polymeric structures is an area of active research. Bio-based polymers derived from cyclic compounds are gaining attention for their potential in creating sustainable and functional materials. chemmethod.com
Supramolecular Polymers and Assemblies
While direct applications of this compound in supramolecular polymers are not extensively documented, the principles of supramolecular chemistry offer potential avenues for its use. Supramolecular polymers are formed through non-covalent interactions between monomeric units, and the functional groups that can be introduced onto the tetrahydronaphthalene ring system could facilitate such interactions. The rigid bicyclic structure of the tetrahydronaphthalene core could impart desirable conformational properties to supramolecular assemblies.
Green Chemistry Principles in Industrial-Scale Synthesis
The industrial production of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This includes the development of sustainable synthesis methodologies and the minimization of hazardous substances and waste.
Sustainable Synthesis Methodologies
Significant efforts are being made to develop environmentally benign methods for the synthesis of tetrahydronaphthalene derivatives. One notable example is the solvent-free, multi-component synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes using ascorbic acid (vitamin C) as a natural and green catalyst. orgchemres.org This approach offers several advantages, including high product yields, shorter reaction times, and the elimination of hazardous organic solvents. orgchemres.org
The use of biocatalysis and alternative energy sources such as microwave irradiation are also key strategies in the sustainable synthesis of chemical intermediates. nih.gov These methods often lead to improved efficiency and a reduction in energy consumption and waste generation compared to traditional synthetic routes.
| Catalyst Type | Reaction Conditions | Key Advantages |
| Ascorbic Acid | Solvent-free | Environmentally friendly, cost-effective, high yields, short reaction times. orgchemres.org |
| Iron(III) Chloride | Catalytic amounts in dichloroethane | Mild, efficient, operationally simple. nih.gov |
Minimization of Hazardous Substances and Waste Generation
A core tenet of green chemistry is the reduction or elimination of hazardous substances and the minimization of waste. epa.gov In the context of this compound synthesis and its subsequent transformations, this involves careful selection of reagents, solvents, and catalysts to reduce toxicity and environmental impact.
Solvent-free reaction conditions, as demonstrated in the synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes, are a highly effective strategy for waste minimization. orgchemres.org By eliminating the need for organic solvents, which are often volatile and toxic, the environmental burden of the process is significantly reduced. orgchemres.org Furthermore, the development of catalytic systems that are efficient and recyclable contributes to a more sustainable chemical industry. nih.gov
| Green Chemistry Approach | Impact on Waste and Hazard Reduction |
| Solvent-free synthesis | Eliminates the use and disposal of hazardous organic solvents. orgchemres.org |
| Use of natural catalysts (e.g., Ascorbic Acid) | Reduces reliance on toxic and expensive metal-based catalysts. orgchemres.org |
| Multi-component reactions | Increases atom economy by incorporating multiple starting materials into the final product in a single step, reducing byproduct formation. orgchemres.org |
| Biocatalysis | Utilizes enzymes under mild conditions, often in aqueous media, minimizing the use of harsh reagents and solvents. nih.gov |
Future Research Directions and Current Challenges
Deeper Elucidation of Complex Reaction Mechanisms
While many reactions involving α-tetralone are well-established, a deeper mechanistic understanding is crucial for optimizing conditions, improving yields, and controlling stereochemistry. The α-tetralone skeleton is a key structural feature in various natural products, and its construction often involves complex ring-forming reactions.
Key reaction types where further mechanistic study is warranted include:
Friedel-Crafts Acylation: This is a classic method for synthesizing the tetralone framework. Future research could focus on the precise role of catalysts, the nature of intermediates in intramolecular cyclizations, and the factors governing regioselectivity in substituted precursors.
Radical Cyclization Reactions: These offer an alternative route to the tetralone core and are instrumental in the total synthesis of certain natural products. A more profound understanding of the radical intermediates and their subsequent reaction pathways could lead to more efficient and selective syntheses.
Condensation Reactions: Reactions like the Claisen-Schmidt condensation are used to create complex derivatives from the α-tetralone starting material. Investigating the kinetics and thermodynamics of these reactions can enable finer control over product formation and the suppression of side reactions.
Oxidation Mechanisms: The synthesis of α-tetralone from tetralin involves oxidation, which can proceed through a hydroperoxide intermediate. A detailed study of the mechanism, including the influence of different metal catalysts on the decomposition of this intermediate, could lead to more selective and efficient processes.
Understanding these mechanisms involves identifying transient intermediates and transition states, which can be achieved through a combination of advanced spectroscopic techniques, kinetic studies, and computational modeling.
Innovation in Novel and Highly Efficient Synthetic Routes
The development of new synthetic methodologies for α-tetralone and its derivatives is essential for accessing novel structures for pharmaceutical and material science applications. Efficiency, cost-effectiveness, and environmental impact are key drivers in this area. Several innovative approaches have been reported, moving beyond traditional multi-step methods that often require harsh acidic conditions.
| Synthetic Method | Reactants | Catalyst/Conditions | Key Advantages | Yield |
|---|---|---|---|---|
| Gas-Solid Phase Reaction | Benzene (B151609), γ-Butyrolactone | Acid solid molecular sieves (e.g., HZSM-5); 210–300 °C | Continuous process, avoids acidic wastewater, catalyst is regenerable. | 5–40% (molar yield) |
| Two-Step Oxidation | Tetralin, Air | 1. Metalloporphyrin; 2. Fe(II) or Cu(I) salts | Efficient conversion of the hydroperoxide intermediate to α-tetralone. | High reactivity and selectivity under mild conditions. |
| Intramolecular Friedel-Crafts Acylation | 4-Phenylbutanoic Acid | Proton source (e.g., polyphosphoric acid) | Demonstrates a key ring-forming reaction concept. | Not specified |
| Visible-Light Photocatalysis | Styrenes, O₂ | Organic dye (Acridinium); Blue LED irradiation | Environmentally friendly, uses light and O₂. | Up to 56% |
| Iron-Catalyzed Synthesis | Aryl ketones | FeCl₃ | Operationally simple, proceeds via pyran intermediates. | Up to 99% |
Future work in this area will likely focus on catalyst development, particularly for asymmetric syntheses to produce chiral tetralone derivatives, and the expansion of one-pot, multi-component reactions to increase molecular complexity efficiently.
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry is becoming an indispensable tool for accelerating research. For α-tetralone, advanced modeling can provide insights that are difficult to obtain through experiments alone.
Reaction Prediction: Machine learning and artificial intelligence models are being developed to predict the outcomes of chemical reactions, including yields and optimal conditions, by learning from large datasets of known reactions. Applying these tools to α-tetralone chemistry could help in designing novel synthetic routes and identifying promising new derivatives without extensive empirical screening.
Mechanism Elucidation: Density Functional Theory (DFT) computations can be used to model reaction pathways, calculate the energies of intermediates and transition states, and provide a theoretical basis for observed reactivity and selectivity. Such studies have been applied to α-tetralone derivatives to analyze molecular structure, electronic properties (like HOMO-LUMO energy gaps), and charge distribution.
Materials and Drug Design: Molecular docking simulations are used to predict the binding affinity and interaction of α-tetralone derivatives with biological targets like proteins and enzymes. This is crucial for structure-based drug design. For example, in silico methods have been used to evaluate α-tetralone condensates as potential ligands for the main protease of SARS-CoV-2. These computational approaches guide the synthesis of molecules with enhanced biological activity.
The primary challenge in this field is the development of models that can accurately describe complex molecular interactions and reactions, requiring a synergy between theoretical developments and experimental validation.
Exploration of Untapped Biological Activities and Pharmacological Targets
The α-tetralone scaffold is a "privileged structure" in medicinal chemistry, forming the core of many compounds with diverse therapeutic applications. Its derivatives have been investigated for a wide range of biological activities.
| Derivative Class | Biological Activity | Pharmacological Target/Application |
|---|---|---|
| General α-Tetralone Derivatives | Anticancer, Antibacterial, Antimalarial, Antipsychotic | Various, including cell proliferation pathways and microbial targets. |
| Substituted α-Tetralones | Acetylcholinesterase inhibition | Treatment of Alzheimer's disease. |
| α-Aryl-α-tetralones | Antiviral (Hepatitis C Virus) | Inhibition of HCV replicon reporter cells. |
| (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one | Anti-inflammatory, Anti-diabetic | Potential modulation of inflammatory and metabolic pathways. |
| Functionalized Dihydronaphthalen-1(2H)-ones | Antifungal | Inhibition of fungal growth. |
| General α-Tetralone Derivatives | Monoamine oxidase (MAO) inhibition | Potential antidepressant applications. |
Future research should aim to explore new pharmacological space by synthesizing novel libraries of α-tetralone derivatives and screening them against a broader range of biological targets. The structural rigidity and synthetic tractability of the tetralone core make it an ideal starting point for developing selective and potent inhibitors for newly identified disease targets.
Further Development of Sustainable Chemical Processes and Green Synthesis Technologies
Shifting towards more environmentally friendly chemical processes is a global imperative. Research into the synthesis of α-tetralone is increasingly focused on "green chemistry" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Key areas for future development include:
Catalysis: Designing highly efficient and recyclable catalysts is central to green synthesis. This includes the use of solid acid catalysts like molecular sieves to replace corrosive liquid acids in Friedel-Crafts reactions, and magnetic nanocatalysts that can be easily recovered and reused.
Alternative Energy Sources: Utilizing energy sources like visible light (photocatalysis) and ultrasonic irradiation can lead to milder reaction conditions and reduced energy consumption compared to conventional heating.
Benign Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives, such as water or ionic liquids, is a key goal.
Atom Economy: Developing one-pot, multi-component reactions that build complex molecules from simple precursors in a single step maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste.
An example of a green approach is the intramolecular Friedel-Crafts acylation to form α-tetralone, which can be performed under more environmentally friendly conditions. Similarly, the direct synthesis of 4-aryl tetralones from styrenes using visible light and oxygen represents a significant advance in sustainable chemistry.
Refinement of Analytical Methodologies for Trace Analysis and Complex Matrices
The ability to accurately detect and quantify α-tetralone and its derivatives is crucial for quality control, environmental monitoring, and biomedical research. As these compounds are investigated for new applications, the need for more sensitive and selective analytical methods, particularly for complex samples, will grow.
Current and future directions in analytical methodology include:
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is a robust method for quantifying α-tetralone derivatives. A validated method for 4-hydroxy-α-tetralone reported a limit of detection (LOD) of 0.22 µg/mL and a limit of quantification (LOQ) of 0.73 µg/mL in plant extracts. Future refinements could involve ultra-high-pressure liquid chromatography (UHPLC) for faster analysis and better resolution.
Mass Spectrometry (MS): Coupling chromatography with mass spectrometry (e.g., GC-MS or LC-MS) provides high sensitivity and structural confirmation, making it ideal for identifying trace amounts of compounds in complex biological or environmental matrices.
Sample Preparation: A significant challenge is the effective extraction and clean-up of the target analyte from the sample matrix. Research into advanced extraction techniques like solid-phase microextraction (SPME) and automated Soxhlet extraction can improve recovery and reduce solvent use.
Developing standardized analytical protocols will be essential for ensuring the reliability and comparability of research findings across different laboratories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
